(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chiral compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tetrahydroisoindole core with a hydroxyl group and a dione functionality. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an important molecule for studying stereoselective reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a precursor with a suitable leaving group, which undergoes intramolecular cyclization to form the tetrahydroisoindole ring system. The reaction conditions often include the use of a base to facilitate the cyclization and a solvent that can stabilize the intermediate species.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for precise control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dione functionality can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dione functionality can produce a diol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Scientific Research Applications
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereoselective reactions.
Biology: The compound’s unique structure makes it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl and dione functionalities can participate in hydrogen bonding and other non-covalent interactions, which are essential for its biological activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be compared with other tetrahydroisoindole derivatives, such as:
- This compound analogs with different substituents on the ring system.
- Other chiral isoindole derivatives with similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and dione functionalities. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3aS,4R,7aS)-4-hydroxy-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3-6,10H,2H2,(H,9,11,12)/t4-,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWDNXRMUBJJU-JKUQZMGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C2C1C(=O)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]([C@@H]2[C@H]1C(=O)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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